molecular formula C5H5BO3S B112628 3-Formyl-4-thiopheneboronic acid CAS No. 4347-32-4

3-Formyl-4-thiopheneboronic acid

Cat. No.: B112628
CAS No.: 4347-32-4
M. Wt: 155.97 g/mol
InChI Key: LVLCWVAVXNPOFF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CP-394531 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the originating company, Pfizer Inc. general synthetic methods for glucocorticoid receptor antagonists involve the use of specific reagents and catalysts to achieve the desired molecular structure .

Chemical Reactions Analysis

CP-394531 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions
3-Formyl-4-thiopheneboronic acid serves as a substrate in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is particularly useful for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound can react with various aryl bromides, facilitating the creation of complex molecular architectures .

Preparation of Boronic Acid Esters
The compound can also be utilized to prepare boronic acid esters, which are essential intermediates in organic synthesis. These esters can further undergo transformations to yield a variety of functionalized compounds .

Medicinal Chemistry

Synthesis of PARP-1 Inhibitors
A notable application of this compound is in the synthesis of 4H-thieno[2,3-c]isoquinolin-5-one derivatives, which act as potent inhibitors of the enzyme PARP-1 (Poly(ADP-ribose) polymerase 1). These inhibitors have potential therapeutic applications in cancer treatment, particularly in tumors with deficiencies in DNA repair mechanisms .

Material Science

Field-Effect Transistor (FET) Properties
The compound has been explored for the preparation of phenanthro-dithiophene moieties that exhibit field-effect transistor properties. Such materials are crucial in developing organic semiconductors for electronic devices .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisSuzuki coupling reactions with aryl bromides ,
Medicinal ChemistrySynthesis of PARP-1 inhibitors ,
Material SciencePreparation of FET materials ,

Case Study 1: Synthesis of PARP-1 Inhibitors

In a study published in Il Farmaco, researchers synthesized a series of thieno[2,3-c]isoquinolin derivatives using this compound as a key starting material. The resulting compounds demonstrated significant inhibitory activity against PARP-1, highlighting their potential as therapeutic agents for cancer treatment .

Case Study 2: Development of Organic Semiconductors

Research conducted on phenanthro-dithiophene derivatives showed that incorporating this compound improved the charge transport properties essential for field-effect transistors. This advancement could lead to more efficient organic electronic devices, such as flexible displays and sensors .

Mechanism of Action

CP-394531 exerts its effects by selectively binding to glucocorticoid receptors and inhibiting their activity. This antagonistic action prevents the receptors from mediating the effects of glucocorticoids, which are involved in regulating various physiological processes, including immune response, metabolism, and stress response. By blocking glucocorticoid receptors, CP-394531 can modulate these processes and potentially provide therapeutic benefits in diseases where glucocorticoid signaling is dysregulated .

Comparison with Similar Compounds

CP-394531 is unique in its high selectivity and potency as a glucocorticoid receptor antagonist. Similar compounds include CP-409069 and CP-472555, which also exhibit selective antagonism of glucocorticoid receptors. CP-394531 stands out due to its specific molecular structure and binding affinity, which contribute to its effectiveness in modulating glucocorticoid receptor activity .

Biological Activity

3-Formyl-4-thiopheneboronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and antioxidant applications. This article reviews the current understanding of its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

This compound, with the molecular formula C5H5BO3SC_5H_5BO_3S and a molecular weight of approximately 155.96 g/mol, features a thiophene ring substituted with a formyl group and a boronic acid moiety. Its structural characteristics contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC5H5BO3S
Molecular Weight155.96 g/mol
SolubilityVery soluble in water
Log P (octanol-water)-0.35

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as anticancer agents. For instance, research indicates that boronic compounds can selectively induce cytotoxicity in cancer cells while sparing healthy cells. In a study examining various boronic compounds, it was observed that specific derivatives significantly reduced the viability of prostate cancer cells (PC-3) to about 33% at a concentration of 5 µM, while healthy fibroblast cells maintained viability rates above 70% .

Case Study: Prostate Cancer Cells

  • Cell Line : PC-3 (Human Prostate Cancer)
  • Concentration : 5 µM
  • Viability Post-Treatment :
    • Cancer Cells: 33%
    • Healthy Cells: 71%

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have shown that boronic acids exhibit varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The inhibition zones for these compounds ranged from 7 mm to 13 mm depending on the specific microorganism tested .

Antimicrobial Efficacy

  • Microorganisms Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans
CompoundInhibition Zone (mm)
B110
B512
B79

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated significant antioxidant activity. Various assays including DPPH and ABTS have been employed to evaluate its capacity to scavenge free radicals. The results indicated that this compound exhibits antioxidant effects comparable to established standards such as α-tocopherol (Vitamin E) and butylated hydroxytoluene (BHT) .

Antioxidant Assay Results

  • Assays Conducted :
    • DPPH
    • ABTS
CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
B28590
B57882

The biological activity of boronic acids like this compound is often attributed to their ability to interact with biological macromolecules. The boron atom can form reversible covalent bonds with diols present in sugars and nucleic acids, which may alter cellular processes such as signaling pathways related to apoptosis in cancer cells .

Q & A

Q. Basic: What are the recommended methods for synthesizing 3-Formyl-4-thiopheneboronic acid in laboratory settings?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where a thiophene derivative (e.g., 3-bromo-4-formylthiophene) reacts with a boronic acid precursor. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.
  • Maintaining reaction temperatures between 0–5°C to prevent decomposition of the formyl group.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.
    Characterization should include 1H^1H/13C^{13}C NMR and FT-IR to confirm boronic acid and formyl functional groups .

Q. Basic: What spectroscopic and computational techniques are critical for characterizing its structural and electronic properties?

Answer:

  • FT-IR : Identifies vibrational modes of B-O (1350–1310 cm1^{-1}) and C=O (1680–1650 cm1^{-1}) bonds.
  • NMR : 11B^{11}B NMR confirms boronic acid integrity (δ ~30 ppm), while 1H^1H NMR resolves formyl proton signals (δ ~9.8 ppm).
  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets model molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces, aiding in assigning experimental spectra .

Q. Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) influence its reactivity in cross-coupling reactions?

Answer:
DFT studies on analogous compounds (e.g., 4-formylphenylboronic acid) reveal that the electron-deficient formyl group lowers LUMO energy, enhancing electrophilicity at the boron center. This facilitates nucleophilic attack in Suzuki reactions. However, steric hindrance from the thiophene ring may reduce coupling efficiency. Computational modeling should guide ligand selection (e.g., bulky phosphines) to optimize reaction pathways .

Q. Advanced: What methodological challenges arise when using this compound for biomolecule conjugation (e.g., catecholamines)?

Answer:

  • pH Sensitivity : Boronic acid-diol binding is pH-dependent; optimal conjugation occurs at pH 7.4–8.5. Use phosphate or Tris buffers to stabilize the boronate ester complex.
  • Competing Reactions : The formyl group may react with amines, requiring protection/deprotection strategies (e.g., Schiff base formation).
  • Selectivity : Magnetic nanoparticle composites (e.g., Fe3 _3O4_4@PEI modified with this compound) improve specificity for catecholamines in biological matrices .

Q. Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For inhalation exposure, move to fresh air and administer artificial respiration if needed. Consult SDS for emergency procedures .

Q. Advanced: How can researchers resolve discrepancies in reported crystallographic data for this compound?

Answer:
Discrepancies may arise from polymorphism or solvent inclusion. To address this:

  • Perform single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (100 K).
  • Compare experimental results with DFT-optimized geometries to validate bond angles and torsional conformations.
  • Publish CIF files in repositories like the Cambridge Structural Database for peer validation .

Q. Advanced: What strategies improve its stability in aqueous solutions for sensor applications?

Answer:

  • Chelation : Add polyols (e.g., mannitol) to stabilize the boronic acid via diol complexation.
  • Nanoconfinement : Immobilize the compound on mesoporous silica or MOFs to reduce hydrolysis.
  • pH Buffering : Maintain solutions at pH 5–6 to balance boronic acid reactivity and stability .

Q. Basic: How should researchers validate purity post-synthesis?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against standards.
  • Elemental Analysis : Confirm %C, %H, and %B align with theoretical values (e.g., C5 _5H5 _5BO3 _3S: C 38.50%, H 3.23%, B 6.93%).
  • Melting Point : Compare observed mp (literature-dependent) to assess crystalline purity .

Properties

IUPAC Name

(4-formylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLCWVAVXNPOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400581
Record name 3-FORMYL-4-THIOPHENEBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4347-32-4
Record name 3-FORMYL-4-THIOPHENEBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-formylthiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 0.5M solution of B(Oi-Pr)3 (1.2 eq) in toluene/THF 4:1 was added a solution of 2-(4-bromo-3-thienyl)-1,3-dioxolane in toluene/THF 4:1, and the mixture was then cooled to −78° C. BuLi (1.5M in hexanes; 1.2 eq) was then added over 1 h, and the solution kept at this temperature for an additional h, then allowed to warm to −20° C. over 3 h; aq 1N HCl was added and the mixture stirred for an additional h at this temperature. Removal of volatiles gave an aqueous solution that was extracted with DCM; the combined organic phases were then washed with brine, dried over Na2SO4 and concentrated in vacuo. Yield: 95%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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